molecular formula C9H10N4O B2727348 2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde CAS No. 2012775-97-0

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde

Cat. No.: B2727348
CAS No.: 2012775-97-0
M. Wt: 190.206
InChI Key: HOMUQADZLVYWFE-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes two pyrazole rings and an aldehyde functional group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

The synthesis of 2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde typically involves the reaction of 1-methylpyrazole with appropriate aldehyde precursors under controlled conditions. One common method involves the use of formylation reactions, where the aldehyde group is introduced into the pyrazole ring. Industrial production methods may involve multi-step synthesis routes, including the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole rings can also interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual pyrazole rings and aldehyde functional group, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)8-4-11-13(2)9(8)6-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUQADZLVYWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(N(N=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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